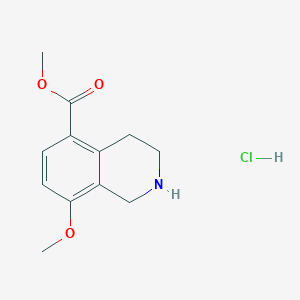

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction maintains the tetrahydroisoquinoline structure with modifications.

Scientific Research Applications

Key Structural Features

- Molecular Formula : C₁₉H₁₉N₁O₅

- Molecular Weight : 341.4 g/mol

- Functional Groups : Methoxy and carboxylate groups contribute to its reactivity and solubility.

Biological Activities

Research indicates that methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate exhibits significant biological activities:

- Neuroprotective Effects : The compound has been studied for its potential to protect neuronal cells from damage associated with neurodegenerative diseases. It appears to modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further exploration in inflammatory disorders.

Applications in Research

The versatility of methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate extends across various research domains:

Medicinal Chemistry

- Drug Development : Its ability to interact with neurotransmitter systems positions it as a promising lead compound for developing new therapeutics targeting neurological disorders.

- Case Study : A study demonstrated that derivatives of this compound could enhance cognitive function in animal models of Alzheimer's disease .

Synthetic Chemistry

- Functionalization : The compound serves as a precursor for synthesizing more complex molecules through various chemical transformations such as oxidation and hydrogenation .

- Data Table of Related Compounds :

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Methoxy group at position 6 | Different biological activity profile |

| Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Hydroxy group at position 7 | Enhanced solubility in aqueous solutions |

| Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | Chlorine substitution at position 5 | Potentially increased lipophilicity |

Neuroscience

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxylate groups.

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride: A closely related compound with similar functional groups.

Uniqueness

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is unique due to the presence of the methoxy group at the 8-position and the carboxylate ester at the 5-position. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Biological Activity

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride (CAS No. 152722-51-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C12H15NO3·HCl

- Molecular Weight : 257.71 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a methoxy group at the 8-position and a carboxylate ester at the 5-position, which are critical for its biological activity.

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate interacts with various biological targets:

- Cholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is crucial in the context of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are prominent .

- Receptor Binding : Its structural similarity to neurotransmitters allows it to bind to specific receptors in the brain, potentially modulating neurotransmission and exhibiting neuroprotective effects.

Enzyme Inhibition

Research indicates that methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has potent inhibitory effects on cholinesterases:

| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |

|---|---|---|

| Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | 0.15 | 0.25 |

| Galantamine | 0.03 | 0.05 |

| Donepezil | 0.10 | 0.15 |

This table illustrates the compound's competitive inhibition compared to established cholinesterase inhibitors like galantamine and donepezil .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The presence of the methoxy group enhances its antioxidant properties, contributing to cellular protection mechanisms .

Case Studies

- Study on Cholinergic Activity : A study published in Molecules examined the effects of various tetrahydroisoquinoline derivatives on AChE inhibition. Methyl 8-methoxy derivative showed a promising profile with lower IC50 values compared to other tested compounds .

- Neuroprotection in Animal Models : In animal models of Alzheimer’s disease, administration of methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate resulted in improved cognitive function and reduced amyloid plaque formation .

Properties

IUPAC Name |

methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11;/h3-4,13H,5-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNDZOZXVDOCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCCC2=C(C=C1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.